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Methyl 4-(2-fluorophenyl)-3-

oxobutanoate

Cat. No.: B1386634 Get Quote

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for

Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a compound of interest in synthetic chemistry

and drug development. Due to the limited availability of published experimental data for this

specific molecule, this document presents predicted spectroscopic values based on

established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and

mass spectrometry (MS), alongside data from structurally similar compounds. This guide is

intended for researchers, scientists, and professionals in drug development who require a

foundational understanding of the spectroscopic characteristics of this compound for

identification, characterization, and quality control purposes.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-(2-
fluorophenyl)-3-oxobutanoate. These predictions are derived from the analysis of its

chemical structure and comparison with known data for analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative

to a standard reference.

Table 1: Predicted ¹H NMR Data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.10 - 7.40 Multiplet 4H
Aromatic protons

(C₆H₄F)

~ 3.90 Singlet 2H
-CH₂- (next to phenyl

group)

~ 3.70 Singlet 3H -OCH₃ (methyl ester)

~ 3.50 Singlet 2H
-CH₂- (between

carbonyls)

Note: The presence of the fluorophenyl group and the keto-enol tautomerism of the β-ketoester

can lead to more complex spectra than this simplified prediction.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the different carbon environments in a

molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate
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Chemical Shift (δ, ppm) Assignment

~ 200 Ketone Carbonyl (C=O)

~ 168 Ester Carbonyl (C=O)

~ 160 (d, J ≈ 245 Hz) Aromatic C-F

~ 115 - 135 Aromatic Carbons

~ 52 -OCH₃ (methyl ester)

~ 49 -CH₂- (between carbonyls)

~ 45 -CH₂- (next to phenyl group)

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

Wavenumber (cm⁻¹) Intensity Functional Group

~ 3050 - 3100 Medium Aromatic C-H stretch

~ 2850 - 3000 Medium Aliphatic C-H stretch

~ 1745 Strong Ester C=O stretch

~ 1720 Strong Ketone C=O stretch

~ 1600, 1490 Medium-Weak Aromatic C=C stretch

~ 1200 - 1300 Strong C-O stretch (ester)

~ 1220 Strong C-F stretch

MS (Mass Spectrometry) Data
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate

m/z Interpretation

210 [M]⁺ (Molecular Ion)

179 [M - OCH₃]⁺

151 [M - COOCH₃]⁺

109 [F-C₆H₄-CH₂]⁺

95 [C₆H₄F]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a small vial.[1] Transfer the solution to an NMR tube

using a glass Pasteur pipette.[1] If any solid particles are present, filter the solution before

transferring it to the NMR tube to avoid interfering with the shimming process.[1]

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet. The instrument is typically a 400 or 500 MHz spectrometer.

Data Acquisition: The instrument's software is used to lock onto the deuterium signal of the

solvent and to shim the magnetic field for homogeneity. For ¹H NMR, a standard pulse

sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The
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chemical shifts are calibrated relative to an internal standard, such as tetramethylsilane

(TMS), or the residual solvent peak.[1]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): Dissolve a small amount of the solid sample

(around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to

evaporate completely, leaving a thin film of the solid compound on the plate.[2]

Instrument Setup: Place the salt plate into the sample holder of the FT-IR spectrometer.[2]

Data Acquisition: Record a background spectrum of the empty salt plate. Then, acquire the

sample spectrum. The instrument measures the interference pattern of the infrared light, and

a Fourier transform is used to obtain the final spectrum of transmittance or absorbance

versus wavenumber.[3]

Data Analysis: The positions and intensities of the absorption bands in the spectrum are

analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute this

solution to a final concentration of about 10-100 µg/mL.[5] Filter the solution if any precipitate

is present.[5]

Ionization: The sample is introduced into the mass spectrometer, where it is ionized.

Common ionization techniques for small organic molecules include Electron Ionization (EI) or

Electrospray Ionization (ESI).[6][7] In EI, high-energy electrons bombard the sample

molecules, causing them to lose an electron and form a radical cation (molecular ion).[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF)

analyzer.[6]
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Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.[6] The molecular ion peak

provides the molecular weight of the compound, and the fragmentation pattern gives clues

about its structure.[6]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluorophenyl-3-oxobutanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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